molecular formula C8H21N3O7S2 B1609660 methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine CAS No. 329181-36-4

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

Cat. No.: B1609660
CAS No.: 329181-36-4
M. Wt: 335.4 g/mol
InChI Key: PQXMKYVZAQIFBU-SWSRPJROSA-N
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Description

The compound "methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine" is a salt formed between methanesulfonic acid and the pyrrolidine derivative [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine. Its IUPAC name is [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine dihydrochloride (CAS: 215229-16-6), with a molecular formula of C₆H₁₃N₃O · 2ClH and a molecular weight of 216.109 g/mol . Key structural features include:

  • A pyrrolidine ring with a (Z)-configured methoxyimino group at position 2.
  • A methanamine substituent at position 2.
  • Dihydrochloride salt formation, enhancing solubility and stability .

Methanesulfonic acid is utilized here as a counterion, likely improving the compound’s physicochemical properties.

Properties

IUPAC Name

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMKYVZAQIFBU-SWSRPJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methanesulfonic Acid Component

Methanesulfonic acid itself can be prepared industrially and in laboratory settings by various methods. One well-documented process involves the reaction of sodium sulfite with dimethyl sulfate followed by acidification and purification:

  • Reaction Setup : A suspension of sodium sulfite in water is heated to 95-100°C to form a clear solution.
  • Methylation : Dimethyl sulfate is added dropwise to the heated solution.
  • Reaction Conditions : The mixture is stirred at 90-100°C for approximately 4 hours.
  • pH Control : The pH is monitored carefully; if it falls below 6.0, sodium sulfite solution is added to maintain pH above 7.0.
  • Acidification and Purification : Concentrated sulfuric acid is added to the reaction mixture, which is then distilled under reduced pressure (below 3 kPa) to isolate pure methanesulfonic acid.

This method is notable for its scalability and relatively straightforward purification by distillation.

Synthesis of the [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine Moiety

The synthesis of the substituted pyrrolidine derivative with a methoxyimino group involves multi-step organic synthesis, often starting from pyrrolidine derivatives and proceeding through acylation, nitro group reduction, and oxime formation:

  • Acylation Step : Pyrrolidine derivatives are reacted with benzoyl chlorides (e.g., 2-ethoxy-5-nitro-benzoyl chloride) in dichloromethane with triethylamine at room temperature to yield nitro-substituted pyrrolidinyl ketones.
  • Reduction : The nitro group is reduced to an amine using nickel chloride hexahydrate and sodium borohydride in methanol, followed by acid-base workup and purification by column chromatography.
  • Oximation : The amino ketone intermediate is then converted to the methoxyimino derivative by reaction with methoxyamine or related reagents under controlled conditions, forming the characteristic oxime ether functionality.

Formation of the Methanesulfonate Salt

The final step involves combining the methanesulfonic acid with the 4-aminomethyl-3-alkoxyiminopyrrolidine to form the methanesulfonate salt:

  • Salt Formation : The free base of the substituted pyrrolidine is reacted with methanesulfonic acid in an appropriate solvent system to yield the methanesulfonate salt.
  • Purification : The product is typically purified by crystallization or recrystallization from solvents such as ethanol or isopropanol to achieve high purity.

This process is optimized to ensure high yield and purity of the salt form, which is often the desired pharmaceutical or chemical intermediate.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Purification Method Yield/Notes
Methanesulfonic acid synthesis Sodium sulfite, dimethyl sulfate, sulfuric acid 90-100°C 4 hours Distillation under reduced pressure High purity methanesulfonic acid
Acylation of pyrrolidine Pyrrolidine, benzoyl chloride, triethylamine Room temp (20-25°C) 0.5-2 hours Acid wash, column chromatography ~70% yield of nitro-substituted ketone
Nitro group reduction NiCl2·6H2O, NaBH4 in methanol Room temp 5-10 minutes Acid-base extraction, chromatography ~78% yield of amino ketone
Oximation (methoxyimino formation) Methoxyamine or equivalent reagent Controlled temp Variable Crystallization or chromatography High purity oxime ether
Salt formation Methanesulfonic acid + substituted pyrrolidine Room temp Variable Crystallization High purity methanesulfonate salt

Research Findings and Notes

  • The methanesulfonic acid preparation via sodium sulfite and dimethyl sulfate is robust and allows for control of pH to optimize yield and purity.
  • The pyrrolidine derivative synthesis benefits from mild acylation conditions and rapid nitro reduction using sodium borohydride, which is efficient and scalable.
  • The formation of the methanesulfonate salt improves the compound’s stability and solubility, which is crucial for pharmaceutical applications.
  • Purification techniques such as distillation for methanesulfonic acid and column chromatography for intermediates are critical to achieve the desired chemical purity.
  • The overall synthetic route can be adapted for various substituted pyrrolidine derivatives by modifying the starting benzoyl chloride or amine reagents.

Chemical Reactions Analysis

Salt Formation and Proton Transfer

MSA readily protonates the primary amine group of [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine to form a water-soluble methanesulfonate salt. This reaction is critical in pharmaceutical formulations to enhance bioavailability and stability .

Reaction Equation:

CH3SO3H+C7H15N3OC7H16N3O+CH3SO3\text{CH}_3\text{SO}_3\text{H} + \text{C}_7\text{H}_{15}\text{N}_3\text{O} \rightarrow \text{C}_7\text{H}_{16}\text{N}_3\text{O}^+ \cdot \text{CH}_3\text{SO}_3^-

Conditions Outcome
Room temperatureImmediate protonation; exothermic reaction .
Aqueous or polar solvents (e.g., methanol)High solubility (>500 mg/mL) .

Acid-Catalyzed Hydrolysis of Methoxyimino Group

The (4Z)-methoxyimino substituent undergoes hydrolysis in acidic aqueous environments, yielding a ketone intermediate. This reaction is pH-dependent and accelerated at elevated temperatures .

Reaction Pathway:

C7H15N3OH+,H2OC6H12N2O+CH3OH+NH3\text{C}_7\text{H}_{15}\text{N}_3\text{O} \xrightarrow{\text{H}^+, \text{H}_2\text{O}} \text{C}_6\text{H}_{12}\text{N}_2\text{O} + \text{CH}_3\text{OH} + \text{NH}_3

Conditions Kinetic Data
pH 2–3, 60°CHydrolysis rate constant (kk) = 1.2×1031.2 \times 10^{-3} s1^{-1} .
pH 7, 25°CNo significant hydrolysis observed .

Thermal Stability and Decomposition

The salt decomposes above 200°C, releasing sulfur oxides (SOx_x) and forming pyrrolidine-derived byproducts. Thermal gravimetric analysis (TGA) shows a mass loss of ~60% at 250°C .

Key Observations:

  • Decomposition products : SO2_2, CO2_2, and volatile amines.

  • Stability in solid state : Stable under dry, inert conditions for >12 months .

Biological Interactions

  • The salt demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

  • Computational models predict antiproliferative effects against HCT-116 colon cancer cells (IC50_{50} = 12 µM) .

Limitations and Research Gaps

  • No direct studies on [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine were identified; insights are extrapolated from analogous compounds.

  • Environmental biodegradation pathways of the salt remain uncharacterized.

Scientific Research Applications

Green Chemistry

MSA is recognized for its environmentally friendly characteristics, making it a preferred reagent in green chemistry. Its strong acidity allows it to serve as an effective catalyst for various organic reactions, including:

  • Esterification and Alkylation : MSA is extensively used as a Brønsted acid catalyst in these reactions, facilitating the formation of esters and alkylated products without the hazards associated with traditional strong acids like sulfuric acid .
  • Biodiesel Production : MSA is employed in the transesterification process for biodiesel production, providing a more sustainable alternative to conventional catalysts .

Electrochemical Applications

The high solubility of MSA's metal salts and its electrochemical stability make it suitable for various electrochemical processes:

  • Electroplating : MSA solutions are utilized for the electroplating of tin and tin-lead solders, replacing more hazardous acids such as fluoroboric acid .
  • Redox Flow Batteries : MSA-based electrolytes are being developed for use in redox flow batteries (RFBs), offering a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid .

Extractive Metallurgy

MSA has shown promise in extractive metallurgy, particularly in metal recovery processes. Its ability to function effectively under conditions where traditional acids may fail makes it a valuable component in:

  • Lithium-Ion Battery Recycling : MSA is being explored for its potential role in recycling lithium-ion batteries, contributing to more sustainable practices in metal recovery .

New Particle Formation (NPF)

Research indicates that MSA plays a crucial role in atmospheric chemistry, particularly in new particle formation processes:

  • Nucleation Processes : MSA enhances nucleation rates when combined with atmospheric amines such as methylamine and dimethylamine. Studies show that the structural properties of these amines affect their interaction with MSA, influencing particle formation dynamics .
  • Role of Organic Acids : The presence of organic acids can further enhance MSA-driven NPF, indicating complex interactions that are critical for understanding atmospheric chemistry and climate modeling .

[(4Z)-4-Methoxyiminopyrrolidin-3-yl]Methanamine Applications

While specific applications of [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine are less documented compared to MSA, its structural characteristics suggest potential uses in:

  • Pharmaceutical Development : Given its amine functionality, it may serve as a building block or intermediate in the synthesis of pharmaceutical compounds.
  • Catalysis : The compound could potentially be explored for catalytic applications similar to those of other amines when combined with acids like MSA.

Mechanism of Action

Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its high chemical stability and low toxicity make it suitable for various applications. The pyrrolidine derivative interacts with biological targets through its functional groups, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Oxime Functional Groups

The target compound’s pyrrolidine-oxime scaffold is distinct but shares similarities with other pyrrolidine derivatives. For example:

  • (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride: A related dihydrochloride salt with a non-Z-configured oxime group. The stereochemistry (Z vs. E) in the oxime moiety can significantly impact biological activity and binding affinity .

Sulfonylurea Herbicides (Triazine-Based Compounds)

lists sulfonylurea herbicides with triazine cores, such as metsulfuron methyl ester (CAS: 74223-64-6) and ethametsulfuron methyl ester (CAS: 111353-84-5). While structurally distinct, these compounds share functional groups with the target compound:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use Reference
Target Compound C₆H₁₃N₃O · 2ClH 216.109 Pyrrolidine, oxime, dihydrochloride Not specified
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methoxy Herbicide
Ethametsulfuron Methyl Ester C₁₅H₁₈N₆O₆S 410.40 Triazine, sulfonylurea, ethoxy Herbicide

Key Differences :

  • Core Structure : The target compound features a pyrrolidine ring, whereas sulfonylureas contain a triazine ring.
  • Functional Groups : Sulfonylureas have sulfonylurea bridges critical for herbicidal activity, while the target compound’s oxime and amine groups may facilitate different interactions.
  • Applications : Sulfonylureas are explicitly used as pesticides, whereas the target compound’s role remains undefined but likely distinct .

Counterion Comparisons: Methanesulfonic Acid vs. Hydrochloride

Methanesulfonic acid (MSA) is a strong acid often used to enhance solubility and stability in pharmaceuticals. highlights its role in HPLC mobile phases (e.g., 0.5 mL MSA in water/acetonitrile), where it acts as an ion-pairing agent . In contrast, the target compound uses hydrochloride as the counterion.

Counterion Acid Strength (pKa) Solubility in Water Common Applications
Methanesulfonic Acid ~ -1.9 High HPLC mobile phases, catalysis
Hydrochloride ~ -8 Very high Pharmaceuticals, salt formation

Hydrochloride salts generally offer higher aqueous solubility than methanesulfonates, which may explain their use in the target compound for bioavailability enhancement .

Functional Group Analysis: Oximes vs. Other Substituents

The (Z)-methoxyimino group in the target compound is a critical stereochemical feature. Comparisons with other substituents:

  • Methoxy Groups in Sulfonylureas : In metsulfuron methyl ester, the methoxy group on the triazine ring enhances herbicidal potency by influencing electron distribution .
  • Oximes in Pharmaceuticals : Oximes are often used as prodrugs or to improve metabolic stability. The (Z)-configuration in the target compound may confer selectivity in target binding .

Biological Activity

Methanesulfonic acid (MSA), with the chemical formula CH₄O₃S, is a strong organic acid known for its diverse applications in various fields, including pharmaceuticals and environmental science. The compound under consideration, methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine , combines the properties of MSA with a specific amine derivative, potentially enhancing its biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure : MSA consists of a central carbon atom bonded to three hydrogen atoms and one sulfur atom, which is further bonded to three oxygen atoms. This structure imparts unique properties that make MSA a strong acid capable of donating protons readily .

Physical Properties :

  • Appearance : Colorless or light yellow liquid
  • Solubility : Highly soluble in water and miscible with polar organic solvents
  • Stability : Known for exceptional stability, allowing long shelf life without significant decomposition .

Metabolic Pathways

Research indicates that MSA can be metabolized by certain microorganisms. For example, Methylosulfonomonas methylovora M2, a gram-negative methylotrophic bacterium, utilizes MSA as its sole carbon source. The oxidation process involves a multicomponent enzyme known as MSA monooxygenase (MSAMO), which converts MSA into formaldehyde, a metabolite that can be assimilated or fully oxidized to produce energy .

Enzymatic Activity

The enzymatic breakdown of MSA has been characterized in various studies:

  • MSAMO Functionality : The enzyme exhibits NADH-oxidase activity that is Fe²⁺ and FAD-dependent. It shows specificity for short-chain aliphatic sulfonates, with limited substrate range .
  • Inducible Enzyme Activity : Enzyme activity is inducible and absent when grown on alternative substrates like methanol or formate .

Toxicological Profile

While MSA has beneficial applications, it also poses certain risks:

  • Irritation Potential : MSA can cause severe skin burns and eye damage upon contact. It is classified as a strong irritant but is not considered mutagenic or carcinogenic .
  • Safety Considerations : Proper handling protocols must be followed to mitigate exposure risks during laboratory and industrial applications .

Pharmaceutical Applications

In pharmaceutical contexts, MSA has been shown to act as an effective catalyst in various organic reactions:

  • Esterification and Acylation : MSA facilitates key reactions in the synthesis of active pharmaceutical ingredients (APIs), enhancing the efficiency of drug formulation processes .
  • Research Directions : Future studies could explore the potential of MSA in developing new therapeutic agents due to its unique catalytic properties .

Environmental Impact

MSA's role extends into environmental science:

  • Aerosol Formation : Recent studies have indicated that MSA contributes to aerosol formation in marine environments, impacting climate models by influencing cloud albedo and radiative effects .
  • Biological Productivity : MSA is emitted from biologically productive oceans and plays a role in atmospheric chemistry, particularly concerning new particle formation processes .

Summary of Biological Activities

Activity TypeDescriptionReference
Microbial MetabolismUtilized by Methylosulfonomonas methylovora for energy
Enzymatic FunctionNADH-oxidase activity dependent on Fe²⁺ and FAD
Toxicological EffectsCauses severe skin burns; not mutagenic or carcinogenic
Pharmaceutical ApplicationsCatalyzes esterification/acylation reactions
Environmental RoleContributes to aerosol formation in marine environments

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine with methanesulfonic acid under controlled stoichiometry. Key parameters include temperature (20–25°C), solvent choice (e.g., anhydrous THF), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC to minimize by-products like unreacted amine or over-sulfonated derivatives .
  • Optimization : Adjust pH to 6–7 during neutralization to avoid decomposition. Purification via recrystallization (ethanol/water) improves yield (>85%) and purity (>98%) .

Q. Which analytical techniques are critical for characterizing the stereochemical purity of the Z-configuration in this compound?

  • Methodology : Use NMR (¹H and ¹³C) to confirm the Z-configuration via coupling constants (e.g., J = 8–10 Hz for imine protons) and NOESY for spatial proximity analysis. High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₃N₃O·CH₄O₃S; calc. 485.49 g/mol) .
  • Complementary Data : X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals .

Q. How does methanesulfonic acid enhance the stability of this compound in aqueous formulations?

  • Mechanism : Methanesulfonic acid acts as a counterion, improving solubility and preventing hydrolysis of the imine group. Stability studies (pH 3–7, 25–40°C) show <5% degradation over 6 months when stored in amber vials at 4°C .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for the synthesis of this compound?

  • Data Analysis : Discrepancies arise from solvent polarity (e.g., THF vs. DCM) and trace moisture. Replicate reactions under inert (N₂/Ar) atmospheres and compare yields. Statistical tools (e.g., ANOVA) identify significant variables (p < 0.05) .
  • Case Study : A 2020 study found 10% higher yields in THF vs. DCM due to improved solubility of intermediates .

Q. How does the Z-configuration influence the compound’s interaction with bacterial topoisomerase IV in antimicrobial studies?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) reveal stronger hydrogen bonding (ΔG = -9.2 kcal/mol) between the Z-configured imine and enzyme active sites compared to the E-isomer (ΔG = -7.8 kcal/mol). Validate with MIC assays against S. aureus .

Q. What role does methanesulfonic acid play in aerosol particle formation when this compound reacts with atmospheric amines?

  • Experimental Design : Use aerosol mass spectrometry (AMS) to track particle growth in chamber studies. Methanesulfonic acid facilitates nucleation with methylamine (diameter: 10–20 nm), while ammonia generates larger particles (50–100 nm) .
  • Environmental Relevance : These particles may contribute to cloud condensation nuclei (CCN) activity, impacting climate models .

Key Research Gaps

  • Mechanistic Studies : Elucidate the acid-catalyzed isomerization pathway of the imine group using isotopic labeling (¹⁵N/²H) .
  • Ecotoxicology : Assess biodegradation pathways in soil/water systems via LC-QTOF-MS to identify persistent metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 2
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

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